1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine is a compound that features both trifluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, with a hydrazine moiety. This unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethyl phenyl sulfone as a precursor, which undergoes a series of reactions to introduce the desired functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The trifluoromethoxy and trifluoromethylthio groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets and pathways. The trifluoromethoxy and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological processes and pathways, leading to various effects .
Comparison with Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a precursor in the synthesis of trifluoromethylated compounds.
Trifluoromethylthiolated indoles: These compounds share the trifluoromethylthio group and have similar reactivity.
Phenylboronic pinacol esters: Although structurally different, these compounds are used in similar applications, such as drug design and materials science.
Uniqueness: 1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both trifluoromethoxy and trifluoromethylthio groups on the same phenyl ring. This dual functionality imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C8H6F6N2OS |
---|---|
Molecular Weight |
292.20 g/mol |
IUPAC Name |
[2-(trifluoromethoxy)-3-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H6F6N2OS/c9-7(10,11)17-6-4(16-15)2-1-3-5(6)18-8(12,13)14/h1-3,16H,15H2 |
InChI Key |
LYHADXVSSWACTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)OC(F)(F)F)NN |
Origin of Product |
United States |
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